2-(1-adamantyl)-N-[3-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(ADAMANTAN-1-YL)-N-[3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features an adamantane core, a piperidine sulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core can be functionalized through various reactions, such as halogenation or hydroxylation, to introduce reactive groups. The piperidine sulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions. Finally, the phenylacetamide moiety is attached via amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed
Oxidation: Formation of adamantanone or adamantanol derivatives.
Reduction: Formation of piperidine thiol or sulfide derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane core provides a rigid, hydrophobic framework that can interact with hydrophobic pockets in proteins or enzymes. The piperidine sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues, while the phenylacetamide moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Adamantanone: An adamantane derivative with a carbonyl group.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Sulfonylureas: A class of compounds with a sulfonyl group attached to a urea moiety.
Uniqueness
2-(ADAMANTAN-1-YL)-N-[3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of an adamantane core, a piperidine sulfonyl group, and a phenylacetamide moiety. This combination provides a unique set of chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H32N2O3S |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(3-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H32N2O3S/c26-22(16-23-13-17-9-18(14-23)11-19(10-17)15-23)24-20-5-4-6-21(12-20)29(27,28)25-7-2-1-3-8-25/h4-6,12,17-19H,1-3,7-11,13-16H2,(H,24,26) |
InChI Key |
WINLVCOVPHXENN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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